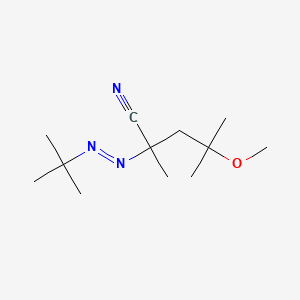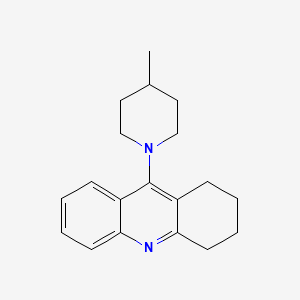
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and chemistry. This particular compound is of interest due to its unique structure and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- typically involves the reaction of acridine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of acridine with 3-methylpiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroacridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include acridone derivatives, tetrahydroacridine derivatives, and substituted acridine compounds.
Applications De Recherche Scientifique
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acridine derivatives such as:
- Acridine orange
- Quinacrine
- Thiazacridine
- Azacridine
9-Amino-1,2,3,4-tetrahydroacridine: (Tacrine)
Uniqueness
What sets acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- apart from these similar compounds is its specific structure, which imparts unique biological activities and potential therapeutic applications. Its ability to act as a cholinesterase inhibitor, for example, makes it particularly valuable in medical research .
Propriétés
Numéro CAS |
113106-25-5 |
|---|---|
Formule moléculaire |
C19H24N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C19H24N2/c1-14-10-12-21(13-11-14)19-15-6-2-4-8-17(15)20-18-9-5-3-7-16(18)19/h2,4,6,8,14H,3,5,7,9-13H2,1H3 |
Clé InChI |
IDZLONPGTSMQIV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


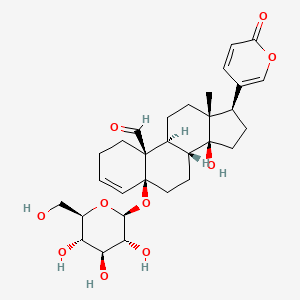
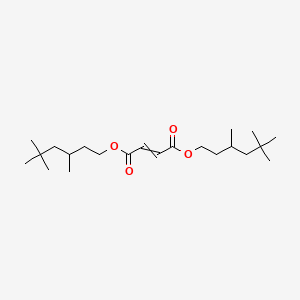
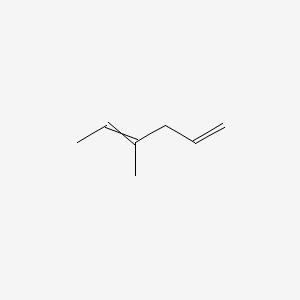
![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
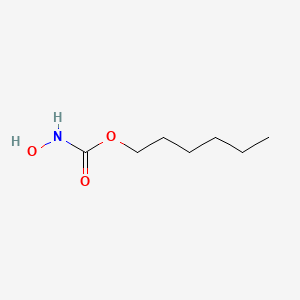
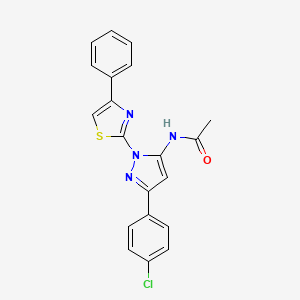
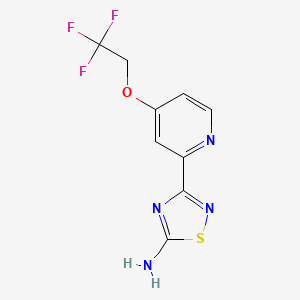


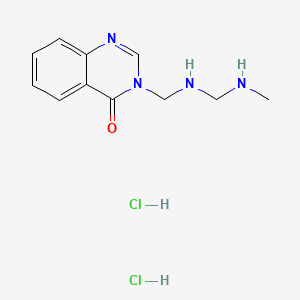
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
